1-(3-iodophenyl)-2-methylpropan-1-one
Description
1-(3-Iodophenyl)-2-methylpropan-1-one is an aromatic ketone characterized by a 3-iodophenyl group attached to a propan-1-one backbone with a methyl substituent at the second carbon. The iodine substituent’s electron-withdrawing nature and large atomic radius may enhance halogen bonding interactions in drug-receptor systems, distinguishing it from other halogenated or alkyl-substituted analogs .
Properties
CAS No. |
1595863-51-6 |
|---|---|
Molecular Formula |
C10H11IO |
Molecular Weight |
274.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the iodination of 3-phenylpropan-1-one using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed:
Substitution: Products include various substituted phenylpropanones.
Oxidation: Major products are carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives are formed.
Scientific Research Applications
1-(3-Iodophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-iodophenyl)-2-methylpropan-1-one exerts its effects involves its reactivity towards nucleophiles and electrophiles. The iodine atom and carbonyl group play crucial roles in its chemical behavior, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- This compound is used in hydroxyamino derivatives for cytotoxicity studies .
- 1-(4-Methoxyphenyl)-2-methylpropan-1-one : The methoxy group’s electron-donating nature increases electron density on the ring, contrasting sharply with iodine’s electron-withdrawing effect. This difference impacts reactivity in electrophilic substitutions (e.g., methoxy directs para, while iodine directs meta) .
- 1-(3,4-Dimethylphenyl)-2-methylpropan-1-one : Methyl groups provide steric hindrance and electron donation, increasing hydrophobicity and possibly altering binding affinity in biological targets compared to the iodinated analog .
Heterocyclic vs. Aromatic Ring Systems
- Indazolyl Derivatives (e.g., I1381, I1384): Compounds like 1-(3-amino-6-methoxyindazol-1-yl)-2-methylpropan-1-one incorporate nitrogen-rich heterocycles, enhancing hydrogen-bonding capacity and target specificity, particularly in CFTR modulation .
Physicochemical Properties
*Note: Properties for this compound inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
